(S)-3-(N-Boc-amino)-N-benzylsuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(N-Boc-amino)-N-benzylsuccinimide is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(N-Boc-amino)-N-benzylsuccinimide typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate as the protecting agent. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often involve stirring at room temperature for several hours to ensure complete protection of the amino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts can facilitate the reaction at lower temperatures and allow for easier separation of the product .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(N-Boc-amino)-N-benzylsuccinimide can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce various substituents.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: Depending on the substituents introduced, various N-substituted derivatives can be formed.
Scientific Research Applications
(S)-3-(N-Boc-amino)-N-benzylsuccinimide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(N-Boc-amino)-N-benzylsuccinimide involves the reactivity of the Boc-protected amine group. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino esters: These compounds also feature a Boc-protected amine group and are used in similar synthetic applications.
Carbobenzoxy (Cbz) protected amines: Another class of protected amines, where the protecting group is stable under different conditions compared to Boc.
Uniqueness
(S)-3-(N-Boc-amino)-N-benzylsuccinimide is unique due to its specific structure, which combines a Boc-protected amine with a benzyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-benzyl-2,5-dioxopyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-12-9-13(19)18(14(12)20)10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHHGIMPBSXCGK-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.